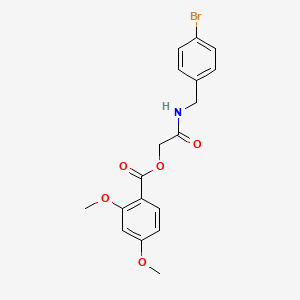

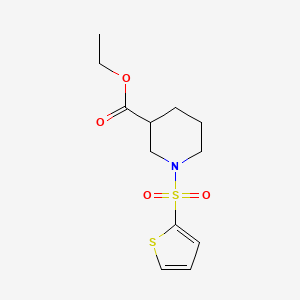

![molecular formula C20H27N3O4S B2440992 8-((4-(四氢呋喃-3-基)-1,4-二氮杂环己烷-1-基)磺酰基)-1,2,5,6-四氢-4H-吡咯[3,2,1-ij]喹啉-4-酮 CAS No. 2320179-16-4](/img/structure/B2440992.png)

8-((4-(四氢呋喃-3-基)-1,4-二氮杂环己烷-1-基)磺酰基)-1,2,5,6-四氢-4H-吡咯[3,2,1-ij]喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, quinoline derivatives are often synthesized through various methods1. For example, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate1.Chemical Reactions Analysis

Again, specific chemical reactions involving this compound are not available. However, quinoline derivatives are known to undergo a variety of chemical reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol1.科学研究应用

Caspase-3 Inhibitory Activity

与问题中的化合物在结构上相似的化合物已被合成并确定为caspase-3的有效抑制剂,这是在凋亡(程序性细胞死亡)中发挥关键作用的酶。例如,一项研究描述了新型磺酰基-1,3-二氧代-4-甲基-2,3-二氢-1H-吡咯并[3,4-c]喹啉的合成,展示了它们能够非竞争性和可逆地抑制caspase-3,暗示在凋亡失调的疾病中可能具有潜在的治疗应用(Kravchenko et al., 2005)。

抗菌评价

另一个应用领域是合成具有抗菌性质的喹啉衍生物。研究表明,喹啉与磺胺基团化合物结合对革兰氏阳性细菌表现出显著活性,表明开发新的抗菌剂的潜力(Biointerface Research in Applied Chemistry, 2019)。

合成方法

研究还突出了用于构建吡咯喹啉衍生物的创新合成方法,展示了组装复杂分子支架的多功能方法。例如,从2-氨基苯甲腈温度可调合成四氢-4H-吡咯并[3,2-c]喹啉酮提供了创造生物活性分子的新途径,可能包括与研究对象类似的化合物(Porashar et al., 2022)。

安全和危害

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures.

未来方向

The future directions in the study of this compound would likely involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of less toxic and more potent quinoline derivatives for the treatment of various health threats is a current area of interest1.

Please note that this information is based on general knowledge about quinoline derivatives and may not apply specifically to “8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one”. For more accurate information, further research is needed.

属性

IUPAC Name |

6-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c24-19-3-2-15-12-18(13-16-4-8-23(19)20(15)16)28(25,26)22-7-1-6-21(9-10-22)17-5-11-27-14-17/h12-13,17H,1-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYUAYSLPIQAOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid](/img/structure/B2440910.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2440915.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2440918.png)

![5-methyl-N-(4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2440920.png)

![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2440921.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2440922.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2440926.png)

![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)

![1-[(8-Chloro-1-naphthyl)sulfonyl]proline](/img/structure/B2440932.png)